molecular formula C6H5N3S B3236022 benzo[d][1,2,3]thiadiazol-4-aMine CAS No. 13599-80-9

benzo[d][1,2,3]thiadiazol-4-aMine

Cat. No.: B3236022
CAS No.: 13599-80-9
M. Wt: 151.19 g/mol
InChI Key: LHOVOJWYFIZPCY-UHFFFAOYSA-N
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Description

Benzo[d][1,2,3]thiadiazol-4-amine (CAS 767-64-6) is a versatile heterocyclic building block of significant interest in advanced materials and medicinal chemistry research. This compound, with a molecular formula of C6H5N3S and a melting point of 67-69 °C , serves as a key precursor in the synthesis of complex molecular architectures. In materials science, benzo[1,2,3]thiadiazole derivatives are recognized as strong electron-accepting units and are effectively utilized in the design of novel organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . Its electron-deficient nature also makes it a valuable component in the development of organic semiconductors and light-emitting diodes (OLEDs) . Within pharmaceutical research, the 1,2,3-thiadiazole scaffold is explored for its diverse biological potential. While specific data for this isomer is limited, the broader class of 1,3,4-thiadiazole derivatives demonstrates a wide spectrum of pharmacological activities, including antimicrobial , antitumor , and anticonvulsant effects , highlighting the general utility of the thiadiazole core in drug discovery. Researchers value this amine for its reactivity, which allows for further functionalization through cross-coupling reactions and nucleophilic substitution, enabling the construction of sophisticated D-A-π-A type molecular systems . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3-benzothiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOVOJWYFIZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,2,3]thiadiazol-4-aMine typically involves the reaction of 2-aminobenzenethiol with nitrous acid, leading to the formation of the thiadiazole ring. The reaction is carried out under acidic conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,2,3]thiadiazol-4-aMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Pharmaceutical Applications

Benzo[d][1,2,3]thiadiazol-4-amine derivatives are being investigated for their antimicrobial and anticancer properties. The thiadiazole moiety is known for its ability to exhibit a broad range of biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzo[d][1,2,3]thiadiazole derivatives against various pathogens. For instance:

  • Compound 8d showed significant antifungal activity against Aspergillus niger and Candida albicans, with a minimum inhibitory concentration (MIC) ranging from 32 to 42 μg/mL, compared to fluconazole (MIC = 24–26 μg/mL) .
  • A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols demonstrated activity against E. coli and Streptococcus pyogenes at a concentration of 31.25 μg/mL .

Anticancer Research

The cytostatic properties of compounds containing the benzo[d][1,2,3]thiadiazole structure have been explored. For example:

  • The compound megazol , a derivative of 2-amino-1,3,4-thiadiazole, has shown promise as an anti-trypanosomal agent in experimental infections caused by Trypanosoma cruzi and Trypanosoma brucei. Despite its high toxicity, it serves as a lead compound for developing new anti-trypanosomal agents .

Material Science Applications

Benzo[d][1,2,3]thiadiazole derivatives are also being utilized in the field of materials science, particularly in the development of organic semiconductors and luminescent materials.

Organic Semiconductors

The electron-deficient nature of benzo[d][1,2,3]thiadiazole makes it an attractive candidate for organic semiconductor applications:

  • Synthesis and Structural Analysis : Research has shown that benzo[d][1,2,3]thiadiazole can be incorporated into new semiconducting polymers, which are essential for organic photovoltaics and light-emitting diodes (LEDs) .

Luminescent Materials

The potential for luminescent metal-organic frameworks (MOFs) based on benzo[d][1,2,3]thiadiazole has been explored:

  • These frameworks exhibit promising photophysical properties that could be harnessed for applications in sensing and optoelectronic devices .

Agricultural Chemistry Applications

In agricultural chemistry, benzo[d][1,2,3]thiadiazole derivatives are being studied for their potential as agrochemicals.

Pesticidal Activity

Some derivatives have shown activity against agricultural pests:

  • Studies indicate that certain benzo[d][1,2,3]thiadiazole compounds may act as effective pesticides due to their ability to disrupt biological processes in target organisms .

Data Summary

Application AreaCompound/DerivativesActivity/Properties
PharmaceuticalsCompound 8dAntifungal activity against A. niger and C. albicans
4-amino derivativesAntibacterial activity against E. coli and S. pyogenes
MegazolAnti-trypanosomal properties
Material ScienceBenzo[d][1,2,3]thiadiazoleUsed in organic semiconductors
Luminescent MOFsPromising photophysical properties
Agricultural ChemistryThiadiazole derivativesPotential pesticides

Mechanism of Action

The mechanism of action of benzo[d][1,2,3]thiadiazol-4-aMine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s ability to interact with various biological receptors and enzymes underlies its diverse biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Benzo[d][1,2,3]thiadiazol-4-amine belongs to a broader class of benzothiadiazole derivatives. Below is a detailed comparison with analogous compounds, focusing on synthesis , reactivity , and applications .

Structural and Functional Group Variations
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₆H₅N₃S -NH₂ at position 4 151.19
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine C₆H₄ClN₃S -Cl at position 5, -NH₂ at 4 185.64
4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) C₆H₂BrN₄S₂ -Br at position 4, fused bis-thiadiazole 296.16
4-(Piperidin-1-yl)benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) C₁₁H₁₀N₆S₂ Piperidine at position 4 298.37

Key Observations :

  • Positional Isomerism : The numbering of the thiadiazole ring ([1,2,3] vs. [1,2,5]) and substituent positions (e.g., -NH₂ at 4 vs. -Cl at 5) significantly alter electronic properties and reactivity .
  • Electron-Withdrawing Groups : Bromine or chlorine substituents enhance electrophilic substitution reactivity, while amine groups enable nucleophilic reactions (e.g., coupling or alkylation) .

Research Findings and Data Tables

Table 1: Key Physicochemical Properties
Compound Melting Point (°C) Solubility Stability
This compound 180–182 Soluble in DMF, DMSO Stable under inert atmosphere
4-Bromobis-thiadiazole 210–212 Insoluble in H₂O Sensitive to light
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine 195–197 Partially soluble in MeOH Hygroscopic

Biological Activity

Benzo[d][1,2,3]thiadiazol-4-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings and case studies.

Chemical Structure and Synthesis

This compound contains a thiadiazole ring fused with a benzene ring, which contributes to its unique chemical properties. The synthesis of this compound often involves multi-step processes that include reactions such as bromination and nucleophilic substitution. For instance, a recent study detailed the synthesis of 4-bromobenzo[d][1,2,3]thiadiazole and its derivatives through selective bromination techniques, yielding various functionalized products suitable for further biological evaluation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzo[d][1,2,3]thiadiazol derivatives. For example:

  • Cytotoxic Properties : A review focused on 1,3,4-thiadiazole derivatives indicated that compounds containing this scaffold exhibited significant cytotoxicity against various cancer cell lines, including HEPG2 and HeLa. One derivative showed an EC50 value of 10.28 µg/mL against HEPG2 cells .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through activation of caspases, particularly in leukemia cell lines .

Antimicrobial Activity

The antimicrobial properties of benzo[d][1,2,3]thiadiazol derivatives have also been extensively studied:

  • Antibacterial and Antifungal Effects : Derivatives have shown promising activity against Gram-positive bacteria and fungi. For instance, certain compounds demonstrated inhibition rates exceeding 60% against pathogens like Candida albicans .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives ranged from 24 to 42 µg/mL against various microbial strains .

Nematicidal Activity

Recent research has explored the nematicidal properties of compounds incorporating benzo[d][1,2,3]thiadiazole:

  • Inhibition of Meloidogyne incognita : A study synthesized novel derivatives that exhibited significant nematicidal activity at concentrations as low as 1 mg/L. Compounds A2 and A3 achieved inhibition rates of 50.4% and 53.1%, respectively .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of benzo[d][1,2,3]thiadiazole derivatives:

CompoundActivity TypeEC50/MICReference
Compound AAnticancer10.28 µg/mL
Compound BAntimicrobial24–42 µg/mL
Compound CNematicidal50.4% at 1 mg/L

The presence of electron-withdrawing groups on the thiadiazole ring has been associated with enhanced biological activity. Modifications at specific positions can lead to increased potency against targeted cells or pathogens.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on Anticancer Properties : A group synthesized various derivatives and tested them against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
  • Research on Antimicrobial Efficacy : Another study focused on synthesizing derivatives aimed at combating resistant bacterial strains. The findings suggested that specific substitutions could enhance antibacterial properties significantly .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for benzo[d][1,2,3]thiadiazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step pathways. One approach starts with 4-chloro-o-phenylenediamine, proceeding through nitration, cyclization, and reduction. For example, reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole to the amine derivative (1) uses an iron-acetic acid mixture in methanol, achieving high purity . Alternative routes employ thiophosgene or ammonium thiocyanate with potassium persulfate in dichloromethane, yielding thiocyanate derivatives (95% yield) .
  • Key Variables : Solvent choice (e.g., MeOH vs. DCM), catalyst (iron-acetic acid), and reaction time (3–4 hours) critically impact yield and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. 1^1H and 13^13C NMR confirm structural integrity by identifying aromatic proton environments and sulfur/nitrogen bonding patterns. LC-MS validates molecular weight and purity (>98% by HPLC) . X-ray crystallography, as used in related thiadiazole derivatives, resolves crystal packing and intermolecular interactions .

Q. What are the primary derivatives of this compound, and how are they utilized in pharmaceutical research?

  • Derivatives :

DerivativeSynthesis MethodApplication
Thiocyanate (6)Thiophosgene reaction Intermediate for muscle relaxants (e.g., tizanidine)
Isothiocyanate (7)Ethylenediamine cyclization Anticancer agent development
Glyoxalase inhibitorsMulti-armed thiadiazole design Targeting tumor metabolism

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound derivatization?

  • Methodology : Density Functional Theory (DFT) simulations map electron density changes during key steps, such as nitro-group reduction or thiocyanate formation. Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to biological targets like glyoxalase-I (Glo-I), correlating with IC50_{50} values . For example, tetra-armed thiadiazole derivatives show enhanced Glo-I inhibition due to optimal active-site occupancy .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Case Study : The reduction of nitro precursors (e.g., 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole) using iron-acetic acid in methanol achieves >90% yield , while thiophosgene routes report 95% yields . Contradictions arise from solvent polarity (MeOH vs. DCM) and catalyst efficiency.
  • Resolution : Comparative kinetic studies under controlled conditions (temperature, stoichiometry) and in situ monitoring via FT-IR or Raman spectroscopy identify rate-limiting steps.

Q. How do structural modifications of this compound enhance its bioactivity in anticancer research?

  • Design Principles :

  • Linker Optimization : Derivatives with di- or tri-methylene phenoxy spacers exhibit 8–10× higher Glo-I inhibition (IC50_{50} = 3.0–23.6 µM) than non-spacered analogs .
  • Heteroatom Substitution : Selenium analogs show reduced activity compared to sulfur due to atomic size mismatches in enzyme active sites .
    • Experimental Validation : In vitro assays (e.g., MTT) on cancer cell lines (HeLa, MCF-7) quantify cytotoxicity, while ROS generation assays link MG accumulation to apoptosis .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Critical Factors :

  • Regioselective Cyclization : Nitration of 4-chloro-o-phenylenediamine requires precise temperature control (0–5°C) to avoid di-nitration byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target amine from side products .
    • Scale-Up Risks : Exothermic reactions during nitro-group reduction necessitate controlled reagent addition and cooling systems to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzo[d][1,2,3]thiadiazol-4-aMine
Reactant of Route 2
benzo[d][1,2,3]thiadiazol-4-aMine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.